molecular formula C24H21Cl2N3OS B2603393 3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide CAS No. 327062-33-9

3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide

Cat. No.: B2603393
CAS No.: 327062-33-9
M. Wt: 470.41
InChI Key: TULVSRGEWHERKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a thiazole ring, and a tert-butylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dichlorobenzyl chloride and an appropriate catalyst.

    Formation of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Final Coupling: The final step involves coupling the thiazole derivative with the cyano group and the tert-butylphenyl group under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the tert-butyl group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the cyano group results in primary amines.

    Substitution: Substitution reactions can yield various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and the cyano group.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. The specific configuration of this compound could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The cyano group and thiazole ring are often involved in binding interactions with biological targets, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide
  • 3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-difluorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide

Uniqueness

Compared to similar compounds, 3-(4-tert-butylphenyl)-2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide is unique due to the specific positioning of the dichlorophenyl group and the tert-butyl group. These structural features can significantly influence its reactivity and interactions with other molecules, making it distinct in its chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3OS/c1-24(2,3)18-6-4-15(5-7-18)10-17(13-27)22(30)29-23-28-14-20(31-23)12-16-11-19(25)8-9-21(16)26/h4-11,14H,12H2,1-3H3,(H,28,29,30)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVSRGEWHERKR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.